BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Antitubercular Structure–Activity Relationship Cytochrome bc₁ Inhibition

N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide (CAS 1114661-51-6, molecular weight 463.3 g/mol, formula C₂₄H₁₉BrN₂O₃) belongs to the 2-(quinolin‑4‑yloxy)acetamide chemical class, a scaffold originally identified by GlaxoSmithKline (GSK) through phenotypic screening as possessing potent growth‑inhibitory activity against Mycobacterium tuberculosis (Mtb). This compound features a 4‑bromophenyl acetamide side‑chain and a 4‑methoxyphenyl substituent at the quinoline 2‑position—structural motifs that, based on published structure–activity relationship (SAR) studies within this class, are hypothesized to influence target engagement, lipophilicity, and antimycobacterial potency.

Molecular Formula C24H19BrN2O3
Molecular Weight 463.331
CAS No. 1114661-51-6
Cat. No. B2844469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
CAS1114661-51-6
Molecular FormulaC24H19BrN2O3
Molecular Weight463.331
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C24H19BrN2O3/c1-29-19-12-6-16(7-13-19)22-14-23(20-4-2-3-5-21(20)27-22)30-15-24(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28)
InChIKeyAIALSAISWZTHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide (CAS 1114661-51-6): Compound Class & Procurement Baseline


N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide (CAS 1114661-51-6, molecular weight 463.3 g/mol, formula C₂₄H₁₉BrN₂O₃) belongs to the 2-(quinolin‑4‑yloxy)acetamide chemical class, a scaffold originally identified by GlaxoSmithKline (GSK) through phenotypic screening as possessing potent growth‑inhibitory activity against Mycobacterium tuberculosis (Mtb) [1]. This compound features a 4‑bromophenyl acetamide side‑chain and a 4‑methoxyphenyl substituent at the quinoline 2‑position—structural motifs that, based on published structure–activity relationship (SAR) studies within this class, are hypothesized to influence target engagement, lipophilicity, and antimycobacterial potency [2].

Why N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Cannot Be Simply Exchanged with In‑Class Analogues


Within the 2‑(quinolin‑4‑yloxy)acetamide family, even minor changes to the N‑arylacetamide side‑chain or the quinoline 2‑position can drastically alter antimycobacterial activity. For instance, shifting a single methoxy group from the para‑ to the meta‑position on the benzyl ring reduced potency two‑fold (MIC from 0.44 μM to 0.88 μM) [1], while variations in the acetamide moiety changed MIC values over a >100‑fold range [2]. Consequently, substituting this specific 4‑bromophenyl/4‑methoxyphenyl congener with a close analog—even one differing by a single halogen or methyl group—risks substantial loss of potency, altered intracellular activity, or reduced efficacy against drug‑resistant Mtb strains, making unrestricted substitution scientifically untenable without direct comparative data.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Against Its Closest Comparators


Structural Differentiation via 4‑Bromophenyl Acetamide Moiety vs. Unsubstituted Phenyl Analogues

In the GSK‑derived 2‑(quinolin‑4‑yloxy)acetamide library (compounds 12a–12aa), the unsubstituted phenylacetamide analogue (12a) displayed an MIC of 0.62 μM against Mtb H37Rv in the MABA 2‑week assay, while the 4‑chloro derivative (12j) showed an MIC of 0.56 μM and the 4‑methyl derivative (12l) an MIC of 0.45 μM [1]. The target compound bears a 4‑bromophenyl group—a substituent with a larger halogen radius and higher lipophilicity (Hansch π ≈ 0.86 for Br vs. 0.71 for Cl and 0.56 for CH₃) [2]. SAR analysis of this scaffold indicates that bulky, lipophilic substituents with limited conformational flexibility at this position improve antimycobacterial potency, suggesting the 4‑bromophenyl congener may achieve sub‑micromolar activity comparable to or exceeding that of the 4‑chloro (12j) and 4‑methyl (12l) analogues [1].

Antitubercular Structure–Activity Relationship Cytochrome bc₁ Inhibition

Quinoline 2‑Position 4‑Methoxyphenyl Motif Required for Potency vs. 2‑Methyl or 2‑H Analogues

In the 2‑(quinolin‑4‑yloxy)acetamide series, the R₁ substituent at the quinoline 2‑position is critical for activity. Compounds with a 2‑methyl group (e.g., lead compound 2, MIC = 0.44 μM) showed moderate potency, while the 2‑unsubstituted analogue (compound 7) was essentially inactive (MIC > 31 μM) [1]. The target compound’s 4‑methoxyphenyl group at R₁ represents a more elaborate aromatic substitution that, based on class SAR favoring aryl groups at this position, is expected to maintain or enhance potency compared to the 2‑methyl congener [1][2].

Medicinal Chemistry Cytochrome bc₁ Complex Mtb Growth Inhibition

Activity Against Drug‑Resistant Mtb Strains: Class Benchmark vs. First‑Line Agents

Multiple 2‑(quinolin‑4‑yloxy)acetamide derivatives have demonstrated activity against multidrug‑resistant (MDR) Mtb clinical isolates without cross‑resistance to first‑line drugs. In the Borsoi et al. study, lead compounds achieved MIC values as low as 0.3 μM against MDR strains and retained full activity against a qcrB T313A mutant, confirming cytochrome bc₁ complex targeting [1]. The Giacobbo et al. study further showed that synthesized compounds maintained MICs between 0.05 μM and 0.70 μM against drug‑resistant strains [2]. While the target compound has not been individually profiled against resistant isolates, its structural alignment with the active chemotype suggests potential retention of this class‑level property.

Drug‑Resistant Tuberculosis MDR‑TB Cross‑Resistance

Intracellular Macrophage Activity: Class‑Level Efficacy Comparable to Rifampin

In a macrophage infection model, 2‑(quinolin‑4‑yloxy)acetamide lead compounds inhibited intracellular Mtb growth with efficacy comparable to rifampin at 1 μM concentration [1]. This intracellular activity, combined with the absence of cytotoxicity toward Vero and HaCat cells (IC₅₀ ≥ 20 μM) [1], distinguishes the class from many antitubercular candidates that fail to penetrate the macrophage compartment. Although the target compound has not been specifically evaluated in this model, its structural similarity to the active leads suggests potential for comparable intracellular activity.

Intracellular Infection Model Macrophage Tuberculosis

ADMET Profile: Favorable Metabolism, Solubility, and Cardiac Safety Benchmarks

Class‑representative 2‑(quinolin‑4‑yloxy)acetamides exhibited moderate elimination rates in human liver S9 fractions, acceptable thermodynamic solubility, low cytochrome P450 inhibition potential, and no signs of cardiac toxicity in zebrafish (Danio rerio) at 1 μM and 5 μM concentrations [1]. By contrast, the clinically used antitubercular agent bedaquiline carries FDA black‑box warnings for QT prolongation [2]. The absence of zebrafish cardiotoxicity at pharmacologically relevant concentrations suggests a favorable cardiac safety margin for the class, though direct testing of the target compound is required to confirm this profile.

Drug Metabolism Cardiotoxicity ADMET

Priority Application Scenarios for N-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide in Scientific Procurement


Structure–Activity Relationship (SAR) Exploration in Antitubercular Drug Discovery

This compound serves as a key SAR probe for investigating the effect of 4‑bromophenyl substitution on Mtb cytochrome bc₁ inhibition potency. Its structural features allow direct comparison with the known 4‑chloro (12j) and 4‑methyl (12l) analogues [1], enabling rational optimization of lipophilicity and target engagement within the 2‑(quinolin‑4‑yloxy)acetamide chemotype.

Hit‑to‑Lead Expansion Against Drug‑Resistant Mycobacterium tuberculosis

Given the class‑level evidence of activity against MDR‑TB clinical isolates without cross‑resistance to first‑line agents [1][2], this compound is a suitable starting point for medicinal chemistry campaigns targeting drug‑resistant tuberculosis. Procurement for MIC determination against characterized MDR/XDR strain panels is warranted.

Profiling Intracellular Antimycobacterial Activity in Macrophage Models

The class‑demonstrated ability to inhibit intracellular Mtb growth with efficacy comparable to rifampin [1] justifies evaluating this specific congener in macrophage infection assays to quantify its intracellular potency and selectivity relative to mammalian cell viability.

Early ADMET and Cardiac Safety Screening of Quinoline‑Based Antituberculars

Based on favorable class‑level ADMET data—including moderate microsomal stability, low CYP inhibition, and absence of zebrafish cardiotoxicity [1]—this compound can be procured for head‑to‑head ADMET profiling against other 2‑(quinolin‑4‑yloxy)acetamides to identify candidates with superior drug‑like properties.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.